molecular formula C14H16Cl3NO6S B12695977 2-((Dichloroacetyl)amino)-3-hydroxy-3-(4-(methylsulphonyl)phenyl)propyl chloroacetate CAS No. 84824-83-9

2-((Dichloroacetyl)amino)-3-hydroxy-3-(4-(methylsulphonyl)phenyl)propyl chloroacetate

Cat. No.: B12695977
CAS No.: 84824-83-9
M. Wt: 432.7 g/mol
InChI Key: ZSZQRRIQRPRATF-UHFFFAOYSA-N
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Description

2-((Dichloroacetyl)amino)-3-hydroxy-3-(4-(methylsulphonyl)phenyl)propyl chloroacetate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Dichloroacetyl)amino)-3-hydroxy-3-(4-(methylsulphonyl)phenyl)propyl chloroacetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dichloroacetyl Intermediate: This step involves the reaction of dichloroacetic acid with an amine to form the dichloroacetyl intermediate.

    Hydroxylation: The intermediate is then hydroxylated to introduce the hydroxy group.

    Esterification: Finally, the chloroacetate group is introduced through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-((Dichloroacetyl)amino)-3-hydroxy-3-(4-(methylsulphonyl)phenyl)propyl chloroacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The dichloroacetyl group can be reduced to a simpler amine.

    Substitution: The chloroacetate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloroacetate group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an amine.

Scientific Research Applications

2-((Dichloroacetyl)amino)-3-hydroxy-3-(4-(methylsulphonyl)phenyl)propyl chloroacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((Dichloroacetyl)amino)-3-hydroxy-3-(4-(methylsulphonyl)phenyl)propyl chloroacetate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic enzymes or disruption of cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((Dichloroacetyl)amino)-3-hydroxy-3-(4-(methylsulphonyl)phenyl)propyl acetate
  • 2-((Dichloroacetyl)amino)-3-hydroxy-3-(4-(methylsulphonyl)phenyl)propyl butyrate

Uniqueness

What sets 2-((Dichloroacetyl)amino)-3-hydroxy-3-(4-(methylsulphonyl)phenyl)propyl chloroacetate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications, from synthetic chemistry to potential therapeutic uses.

Properties

CAS No.

84824-83-9

Molecular Formula

C14H16Cl3NO6S

Molecular Weight

432.7 g/mol

IUPAC Name

[2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-methylsulfonylphenyl)propyl] 2-chloroacetate

InChI

InChI=1S/C14H16Cl3NO6S/c1-25(22,23)9-4-2-8(3-5-9)12(20)10(7-24-11(19)6-15)18-14(21)13(16)17/h2-5,10,12-13,20H,6-7H2,1H3,(H,18,21)

InChI Key

ZSZQRRIQRPRATF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(COC(=O)CCl)NC(=O)C(Cl)Cl)O

Origin of Product

United States

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